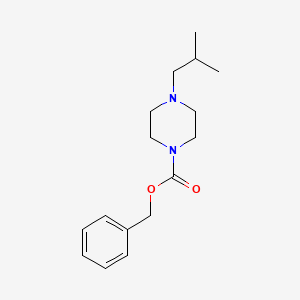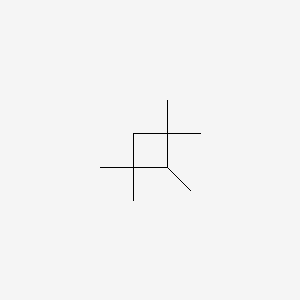
1,1,2,3,3-Pentamethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentamethylcyclobutane is a chemical compound with the molecular formula C₉H₁₈. It is a cyclobutane derivative characterized by the presence of five methyl groups attached to the cyclobutane ring.
Méthodes De Préparation
The synthesis of 1,1,2,3,3-Pentamethylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpent-1-ene with magnesium in the presence of a catalyst to form the desired cyclobutane derivative . The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the compound with high yield and purity.
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for commercial production. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale synthesis.
Analyse Des Réactions Chimiques
1,1,2,3,3-Pentamethylcyclobutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into less substituted cyclobutanes or other derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride could produce a less substituted cyclobutane.
Applications De Recherche Scientifique
1,1,2,3,3-Pentamethylcyclobutane has several scientific research applications across different fields:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutane derivatives.
Biology: The compound’s structural properties make it a candidate for studying the interactions of cyclobutane derivatives with biological molecules. It can be used in experiments to explore the effects of cyclobutane rings on biological activity.
Medicine: Although specific medical applications are not well-documented, cyclobutane derivatives are generally of interest in drug design and development. The unique structure of this compound may offer potential for creating new therapeutic agents.
Industry: In industrial settings, the compound can be used as a precursor for the synthesis of other chemicals. Its reactivity makes it a valuable intermediate in the production of various cyclobutane-based compounds.
Mécanisme D'action
The mechanism by which 1,1,2,3,3-Pentamethylcyclobutane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of various products. The pathways involved in these reactions depend on the type of reaction (e.g., oxidation, reduction, substitution) and the specific reagents used .
Comparaison Avec Des Composés Similaires
1,1,2,3,3-Pentamethylcyclobutane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethylcyclobutane: This compound has four methyl groups attached to the cyclobutane ring, making it less substituted than this compound.
1,1,3,3-Tetramethylcyclobutane: Another tetramethyl-substituted cyclobutane, differing in the positions of the methyl groups.
1,1,2,2,3-Pentamethylcyclopentane: A cyclopentane derivative with five methyl groups, offering a comparison in terms of ring size and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and stability. The presence of five methyl groups creates steric hindrance, affecting the compound’s behavior in chemical reactions .
Propriétés
Numéro CAS |
57905-86-9 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1,1,2,3,3-pentamethylcyclobutane |
InChI |
InChI=1S/C9H18/c1-7-8(2,3)6-9(7,4)5/h7H,6H2,1-5H3 |
Clé InChI |
DCHVYZZGVBRZNK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


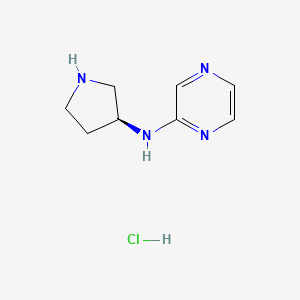
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)

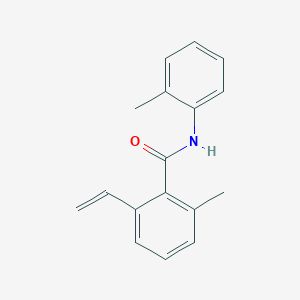

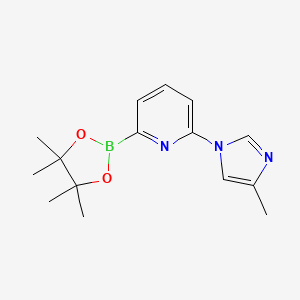
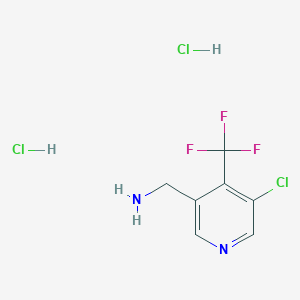

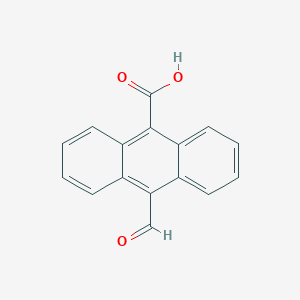
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
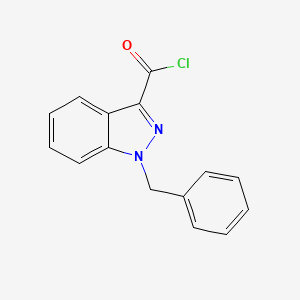

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
